3-Heptyl-1H-1,2,4-triazol-5-amine
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Overview
Description
“5-heptyl-1H-1,2,4-triazol-3-amine” is a chemical compound with the molecular formula C9H18N4 . It is a derivative of the 1,2,4-triazole family . The 1,2,4-triazole core is a versatile heterocyclic ring that is present in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “5-heptyl-1H-1,2,4-triazol-3-amine” consists of a 1,2,4-triazole ring attached to a heptyl (seven carbon aliphatic) chain . The exact structural details, including bond lengths and angles, would require further computational or experimental studies.Scientific Research Applications
Synthesis Approaches and Chemical Properties
- The compound 5-heptyl-1H-1,2,4-triazol-3-amine is synthesized and utilized in various forms and derivatives due to its significant chemical properties. One approach involves the microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides, highlighting the role of 1,2,4-triazole as a critical component in medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).
Antimicrobial Activities
- Some novel derivatives of 1,2,4-triazol-3-one, synthesized from various primary amines and ester ethoxycarbonylhydrazones, demonstrated significant antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural and Molecular Analysis
- Studies on compounds like 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine provide insights into the structural and molecular characteristics of the triazole derivatives, including crystalline structures and hydrogen bonding patterns (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2008).
Antitumor Activities
- Research on derivatives like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine has shown promising antitumor activities, with structural analyses contributing to our understanding of the molecular interactions and therapeutic potential (叶姣, 谢选青, 李康明, 刘永超, 孙利, & 胡艾希, 2015).
Photophysical Properties
- The synthesis of fully substituted 1H-1,2,4-triazol-3-amines through a metal- and oxidant-free three-component process has been explored, highlighting their potential applications in organic and medicinal chemistry, as well as in optical materials. The products exhibit fluorescence and aggregation-induced emission (AIE) properties, demonstrating their versatility and potential in various scientific fields (Guo, Liu, Deng, Mei, Zou, Zhong, Zhuo, Fan, & Zheng, 2021).
Future Directions
The future directions for research on “5-heptyl-1H-1,2,4-triazol-3-amine” could include further exploration of its synthesis, reactivity, and potential applications. Given the prevalence of 1,2,4-triazoles in pharmaceuticals and agrochemicals , this compound could have potential uses in these areas.
Mechanism of Action
Target of Action
Similar compounds, such as 3-amino-1,2,4-triazole, have been reported to inhibit catalase , a key enzyme involved in the detoxification of hydrogen peroxide in cells .
Mode of Action
It’s known that the interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
If we consider its potential role as a catalase inhibitor, it could impact the hydrogen peroxide detoxification pathway . This could lead to an increase in the activities of other antioxidant enzymes, such as glutathione peroxidase and glutathione reductase .
Pharmacokinetics
The reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones suggests that the activation barrier can be overcome under reaction conditions (heating) .
Result of Action
If it acts as a catalase inhibitor, it could potentially lead to an accumulation of hydrogen peroxide in cells, which could have various downstream effects, including oxidative stress .
Action Environment
The reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones suggests that the reaction conditions, such as temperature, could influence the reaction .
Properties
IUPAC Name |
5-heptyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXGBDXGVPHRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC(=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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